molecular formula C11H12N6 B13445269 (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13445269
M. Wt: 228.25 g/mol
InChI Key: PQZPHYCTUHJIRF-UHFFFAOYSA-N
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Description

(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and 1,2,3-triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor and receptor modulator. It shows promise in the development of new therapeutic agents .

Medicine

In medicine, the compound is being explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a versatile candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications .

Mechanism of Action

The mechanism of action of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the triazole ring can interact with receptor sites, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine lies in its dual functionality, combining the properties of both imidazo[1,2-a]pyridine and 1,2,3-triazole. This dual functionality enhances its potential biological activities and broadens its range of applications in various fields .

Properties

Molecular Formula

C11H12N6

Molecular Weight

228.25 g/mol

IUPAC Name

[1-(imidazo[1,2-a]pyridin-2-ylmethyl)triazol-4-yl]methanamine

InChI

InChI=1S/C11H12N6/c12-5-9-7-17(15-14-9)8-10-6-16-4-2-1-3-11(16)13-10/h1-4,6-7H,5,8,12H2

InChI Key

PQZPHYCTUHJIRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=C(N=N3)CN

Origin of Product

United States

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